Spacer Arm Length: Enabling Multivalent Target Engagement vs. Shorter PEG Linkers
A direct comparative study in multivalent inhibitor design quantified the functional advantage of longer PEG spacers. A trimeric inhibitor of the SARS-CoV-2 spike protein was constructed with TCA-amido-PEGn-triazolyl linkers of varying lengths (PEG1 to PEG23). The IC50 for inhibiting viral infection (S-pV) decreased monotonically as linker length increased [1]. While the study does not use the exact Amino-PEG23-amine structure, it uses a comparable PEG23 spacer, providing a strong class-level inference for the performance of this linker length.
| Evidence Dimension | Antiviral Potency (IC50) vs. Linker Length |
|---|---|
| Target Compound Data | IC50 for trimer with PEG23 linker: < 10 nM (exact value not reported, but trend shows it as most potent) |
| Comparator Or Baseline | Trimeric inhibitors with shorter PEG1, PEG5, and PEG10 linkers. Trend shows increasing potency with length. PEG1: IC50 > 100 nM; PEG5: IC50 ~ 20-50 nM; PEG10: IC50 ~ 10-20 nM. |
| Quantified Difference | The PEG23 linker enabled at least a 10-fold increase in potency compared to the PEG1 variant. |
| Conditions | In vitro inhibition of Spike-pseudotyped virus (S-pV) infection of 293T TMPRSS2/hACE2 cells. |
Why This Matters
This data demonstrates that the extended reach of a PEG23 spacer can directly translate into superior biological activity, a key differentiator for scientists engineering multivalent or ternary complex-forming bioconjugates.
- [1] Upadhyaya, P., et al. (2023). Multimerisation and combinatorial assembly generates potent inhibitors. Nature Communications, 14, 3915. Figure 2c. View Source
